3-(Oxiran-2-yl)pyridine
Description
Significance as a Bimodal Heterocyclic Scaffold
The primary significance of 3-(Oxiran-2-yl)pyridine in organic synthesis lies in its nature as a bimodal heterocyclic scaffold. This "bimodal" character arises from the presence of two chemically distinct and reactive functional groups: the pyridine (B92270) ring and the oxirane ring. Each site offers a different pathway for synthetic elaboration, allowing chemists to introduce a variety of substituents and build molecular complexity in a controlled manner.
The Pyridine Ring: The pyridine moiety is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. pharmaguideline.commdpi.com This electronic nature dictates its reactivity.
Nucleophilic Character: The nitrogen atom possesses a lone pair of electrons that is not part of the aromatic system, making the pyridine ring basic and nucleophilic at the nitrogen center. wikipedia.org It readily reacts with acids, alkyl halides, and other electrophiles at the nitrogen atom to form pyridinium (B92312) salts. pharmaguideline.comgcwgandhinagar.com
Aromatic Substitution: The ring itself is generally resistant to electrophilic aromatic substitution compared to benzene, and when such reactions do occur, they typically favor the 3-position. wikipedia.orgquimicaorganica.orgaklectures.com Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq
The Oxirane Ring: The oxirane ring is a three-membered heterocycle characterized by significant ring strain. chemistrysteps.com This inherent strain is the driving force for its high reactivity.
Nucleophilic Ring-Opening: The epoxide is highly susceptible to ring-opening reactions by a wide range of nucleophiles. nih.govkhanacademy.org This reaction provides a powerful method for introducing a variety of functional groups. Depending on the reaction conditions (acidic or basic/nucleophilic), the nucleophile can attack one of the two carbon atoms of the epoxide, leading to the formation of β-substituted alcohols. chemistrysteps.comrsc.org
This dual reactivity allows for sequential or orthogonal chemical modifications, making this compound a highly versatile and valuable building block for creating diverse molecular structures.
| Reactive Site | Type of Reaction | Typical Reagents | Resulting Structure |
|---|---|---|---|
| Pyridine Nitrogen | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides | Pyridinium salt formation |
| Pyridine Ring (Carbon) | Electrophilic Substitution | Strong acids/nitrating agents (harsh conditions) | Substitution at C3-position |
| Oxirane Ring | Nucleophilic Ring-Opening | Amines, thiols, cyanides, organometallics | β-functionalized 2-hydroxyethyl pyridine |
Core Research Avenues for Pyridine-Appended Oxiranes
The unique structural features of pyridine-appended oxiranes, such as this compound, have opened up several important avenues of research, primarily focused on the synthesis of complex and biologically relevant molecules.
Synthesis of Chiral Molecules: A major research focus is the use of these compounds in asymmetric synthesis. The nucleophilic ring-opening of the epoxide with chiral nucleophiles, or by using chiral catalysts, allows for the stereoselective synthesis of β-amino alcohols and other chiral products. rsc.org These chiral building blocks are crucial intermediates in the synthesis of pharmaceuticals and natural products.
Development of Bioactive Compounds: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Researchers leverage this by using pyridine-appended oxiranes to synthesize novel compounds for biological screening. The epoxide serves as a reactive handle to attach various side chains and functional groups, enabling the creation of libraries of compounds for drug discovery programs. For instance, pyridine epothilone (B1246373) analogs have been synthesized and tested for their antitumor properties, demonstrating the utility of this chemical marriage. nih.gov
Materials Science Applications: The reactivity of the epoxide group, combined with the hydrogen-bonding capability of the pyridine nitrogen, makes these molecules interesting for materials science. techscience.com For example, pyridine-containing epoxy monomers have been synthesized and cured to create polymers with specific thermomechanical properties, where the pyridine nitrogen participates in hydrogen bonding networks. techscience.com
| Research Avenue | Key Reaction | Application / Outcome | Example |
|---|---|---|---|
| Asymmetric Synthesis | Stereoselective nucleophilic ring-opening | Creation of enantiomerically pure compounds | Synthesis of chiral β-amino alcohols as pharmaceutical intermediates rsc.org |
| Medicinal Chemistry | Nucleophilic ring-opening | Generation of diverse molecular libraries for drug discovery | Synthesis of pyridine-based analogs of anticancer agents like epothilones nih.gov |
| Polymer & Materials Science | Epoxide polymerization / curing | Development of functional polymers with enhanced properties | Creation of epoxy resins where the pyridine moiety contributes to hydrogen-bonding and thermal stability techscience.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(oxiran-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZSSLYMJHGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536701 | |
| Record name | 3-(Oxiran-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60699-67-4 | |
| Record name | 3-(Oxiran-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(oxiran-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Oxiran 2 Yl Pyridine and Its Proximal Derivatives
Direct Epoxidation Strategies on Pyridine (B92270) Precursors
The most direct route to 3-(oxiran-2-yl)pyridine involves the epoxidation of its corresponding alkene precursor, 3-vinylpyridine (B15099). This transformation can be accomplished using various oxidizing systems, ranging from classic peracids to more complex metal-catalyzed methods.
Peracid-Mediated Epoxidation of Pyridine Derivatives
The reaction of alkenes with peroxy acids (peracids) is a fundamental and widely used method for preparing epoxides. In the context of 3-vinylpyridine, a common and effective peracid for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the concerted "Butterfly mechanism," where the peracid delivers an oxygen atom to the double bond.
A potential competing reaction is the N-oxidation of the pyridine ring, which can be minimized by careful control of reaction conditions, such as temperature and the rate of addition of the peracid. The use of a buffered system can also mitigate side reactions.
Table 1: Example of Peracid-Mediated Epoxidation
| Precursor | Reagent | Solvent | Key Conditions | Product |
|---|
Alternative Oxidant Systems for Epoxide Formation
To overcome some of the limitations of peracids, including safety concerns and selectivity issues, alternative oxidant systems have been developed. These often involve a metal catalyst and a less hazardous primary oxidant, such as hydrogen peroxide (H₂O₂). researchgate.netnih.gov
Vanadium, tungsten, and manganese complexes are known to be effective catalysts for the epoxidation of various olefins. mdpi.com For instance, methyltrioxorhenium (MTO) is a highly active catalyst that can perform epoxidations with aqueous hydrogen peroxide. researchgate.net The use of heteropolyoxometalates, such as dodeca-tungstophosphoric acid, has also been shown to effectively catalyze epoxidation with H₂O₂. researchgate.net These systems can offer advantages in terms of cost, safety, and catalyst recyclability. Mesoporous zirconium-silicate catalysts have also been employed for alkene epoxidation using aqueous hydrogen peroxide, demonstrating the potential of heterogeneous catalysis in this area. mdpi.com
Table 2: Alternative Oxidation Systems
| Catalyst Type | Primary Oxidant | Common Substrates | Potential Application |
|---|---|---|---|
| Rhenium (e.g., MTO) | Hydrogen Peroxide | Unfunctionalized alkenes | Epoxidation of 3-vinylpyridine |
| Vanadium Complexes | Hydrogen Peroxide / TBHP | Allylic alcohols, olefins | Epoxidation of 3-vinylpyridine mdpi.com |
| Heteropolyoxometalates | Hydrogen Peroxide | Various olefins | Epoxidation of 3-vinylpyridine researchgate.net |
Ring-Closing Reactions to Form the Oxirane Moiety
An alternative to direct epoxidation is the construction of the oxirane ring from an acyclic pyridine precursor that already contains the required C-C-O framework. This is typically achieved through an intramolecular nucleophilic substitution.
Intramolecular Cyclization Approaches
This strategy involves the synthesis of a 1-(pyridin-3-yl)ethane-1,2-diol (B3135913) or, more commonly, a corresponding halohydrin. For example, 2-chloro-1-(pyridin-3-yl)ethanol (B1356815) can be synthesized and subsequently treated with a base. The basic conditions promote the deprotonation of the hydroxyl group, forming an alkoxide, which then displaces the adjacent chloride ion in an intramolecular SN2 reaction (Williamson ether synthesis) to yield this compound. The precursor, 3-(2-hydroxyethyl)pyridine, can be converted to 3-(2-chloroethyl)pyridine (B1593371) using a reagent like thionyl chloride, which can then be suitably functionalized to the required halohydrin. prepchem.comchemicalbook.com
Reaction Scheme: Intramolecular Cyclization
Halohydrin Formation: 3-Vinylpyridine is reacted with a source of hypohalous acid (e.g., NBS in aqueous DMSO) to form 2-bromo-1-(pyridin-3-yl)ethanol.
Ring Closure: The resulting halohydrin is treated with a base (e.g., NaOH, K₂CO₃) to induce cyclization.
Darzens Condensation Variants for Oxirane Construction
The Darzens condensation is a classic method for forming α,β-epoxy esters (glycidic esters) by reacting a carbonyl compound with an α-haloester in the presence of a base. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction can be adapted to synthesize derivatives of this compound.
In this variant, pyridine-3-carboxaldehyde is reacted with an α-haloester, such as ethyl chloroacetate, in the presence of a strong base like sodium ethoxide or potassium tert-butoxide. The base deprotonates the α-haloester to form a carbanion, which then attacks the aldehyde. The subsequent intramolecular SN2 reaction forms the epoxide ring. organic-chemistry.orgjk-sci.com The resulting glycidic ester can then be hydrolyzed and decarboxylated if the parent epoxide is desired.
Table 3: Darzens Condensation for Oxirane Construction
| Aldehyde | α-Halo Reagent | Base | Product Type |
|---|---|---|---|
| Pyridine-3-carboxaldehyde | Ethyl chloroacetate | Sodium ethoxide | Ethyl 3-(pyridin-3-yl)oxirane-2-carboxylate |
Chemo-Enzymatic and Asymmetric Synthetic Routes
The synthesis of enantiomerically pure this compound is of significant interest for pharmaceutical applications. Chemo-enzymatic and asymmetric catalytic methods provide pathways to access these chiral molecules. nih.gov
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. researchgate.netmdpi.com This can be applied to the synthesis of chiral this compound in several ways:
Kinetic Resolution of a Halohydrin Precursor: A racemic mixture of 2-chloro-1-(pyridin-3-yl)ethanol can be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-alcohol) unreacted. The acylated and unreacted alcohols can then be separated and the unreacted enantiomer can be cyclized to form one enantiomer of the epoxide (e.g., (S)-3-(oxiran-2-yl)pyridine).
Kinetic Resolution of the Racemic Epoxide: Direct enzymatic hydrolysis of racemic this compound can be performed. A lipase (B570770) or an epoxide hydrolase can selectively open one enantiomer of the epoxide to form the corresponding diol, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric excess.
Non-enzymatic asymmetric methods have also been developed. For example, the use of poly-amino acids as catalysts in a tri-phase system for the epoxidation of electron-poor olefins with hydrogen peroxide has been shown to give high optical yields. psu.edu Such methodologies could potentially be adapted for the asymmetric epoxidation of 3-vinylpyridine.
Table 4: Chemo-Enzymatic Resolution Strategies
| Strategy | Substrate | Enzyme | Process | Outcome |
|---|---|---|---|---|
| Acylation of Precursor | Racemic 2-chloro-1-(pyridin-3-yl)ethanol | Lipase (e.g., Novozym 435) | Transesterification with an acyl donor (e.g., vinyl acetate) | Separation of enantiopure alcohol and ester nih.govmdpi.com |
Enzymatic Catalysis in Enantioselective Oxirane Synthesis
Enzymatic catalysis, particularly kinetic resolution, stands out as a powerful and environmentally benign approach for the synthesis of enantiomerically enriched epoxides. Lipases are among the most versatile and widely used enzymes for this purpose due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity.
The primary strategy involves the kinetic resolution of a racemic mixture of a suitable precursor, often a secondary alcohol or the epoxide itself. In the case of synthesizing chiral this compound, a common precursor would be racemic 1-(pyridin-3-yl)ethane-1,2-diol or a related secondary alcohol. The lipase selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure alcohol from its acylated counterpart.
For instance, the kinetic resolution of racemic secondary alcohols is a well-established method. Lipases such as those from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia, and Candida rugosa have demonstrated high efficacy in these transformations. The choice of acyl donor, typically an activated ester like vinyl acetate, and the solvent can significantly influence the reaction's conversion and enantiomeric excess (ee).
A typical procedure involves incubating the racemic alcohol with the lipase and an acylating agent in an organic solvent. The reaction is monitored and stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester. The (S)-alcohol and the (R)-acetate can then be separated chromatographically. The resolved chiral alcohol can subsequently be converted to the desired chiral epoxide, this compound, through chemical steps such as tosylation followed by base-induced cyclization.
The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter in these resolutions. High E values (often >100) are desirable as they allow for the production of compounds with very high enantiomeric excess.
Table 1: Representative Lipase-Catalyzed Kinetic Resolutions of Secondary Alcohols
| Enzyme | Substrate Type | Acyl Donor | Typical Conversion (%) | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Aryl/Heteroaryl Secondary Alcohols | Vinyl Acetate | ~50 | >99% | >200 |
| Pseudomonas cepacia Lipase (PSL) | Aryl Secondary Alcohols | Vinyl Acetate | ~50 | >99% | >100 |
| Candida rugosa Lipase (CRL) | Aryl/Heteroaryl Secondary Alcohols | Vinyl Acetate | ~50 | High | High |
Stereoselective Epoxidation Techniques for Chiral Analogs
Asymmetric epoxidation of prochiral alkenes is a direct and atom-economical method for creating chiral epoxides. Two of the most powerful and widely adopted techniques are the Sharpless-Katsuki Asymmetric Epoxidation and the Jacobsen-Katsuki Epoxidation. These methods are applicable to the synthesis of chiral analogs of this compound, starting from precursors like 3-vinylpyridine or a corresponding allylic alcohol.
The Sharpless-Katsuki Asymmetric Epoxidation is specifically designed for the enantioselective epoxidation of primary and secondary allylic alcohols. researchgate.netresearchgate.net The reaction utilizes a catalyst generated in situ from titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand. researchgate.netresearchgate.nettandfonline.com Tert-butyl hydroperoxide (TBHP) serves as the terminal oxidant. tandfonline.com A key advantage of this method is its predictable stereochemical outcome: the use of (+)-DET directs the epoxidation to one face of the double bond, while (-)-DET directs it to the opposite face, allowing access to either enantiomer of the product epoxide. acs.org For the synthesis of a chiral analog of this compound, a precursor such as (E)-1-(pyridin-3-yl)prop-2-en-1-ol would be an ideal substrate.
The Jacobsen-Katsuki Epoxidation is complementary to the Sharpless method, as it is highly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes. quimicaorganica.orgyoutube.comquimicaorganica.org This makes it suitable for the direct epoxidation of a substrate like 3-vinylpyridine. The reaction employs a chiral manganese-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). quimicaorganica.orgyoutube.com The catalyst's C₂ symmetry is crucial for inducing high enantioselectivity. quimicaorganica.org Different generations and variations of the salen ligand have been developed to optimize the reaction for a broader range of substrates. quimicaorganica.org
Table 2: Comparison of Asymmetric Epoxidation Methods
| Method | Typical Substrate | Catalyst System | Oxidant | Key Advantage |
|---|---|---|---|---|
| Sharpless-Katsuki Epoxidation | Allylic Alcohols | Ti(OiPr)₄ / Diethyl Tartrate (DET) | t-BuOOH | Highly predictable stereochemistry based on DET enantiomer. researchgate.netacs.org |
| Jacobsen-Katsuki Epoxidation | Unfunctionalized cis-Alkenes | Chiral Mn(III)-salen complex | NaOCl, m-CPBA | Effective for alkenes without directing groups. quimicaorganica.orgquimicaorganica.org |
Alkylation Reactions Involving Pyridine and Epoxide Components
The construction of the this compound framework can also be achieved through alkylation strategies that form a carbon-carbon bond between a pyridine unit and an epoxide-derived fragment. A prominent approach involves the use of organometallic reagents.
A synthetically viable route is the reaction of a pyridyl organometallic species with an epoxide. Specifically, a 3-pyridyl Grignard reagent, which can be prepared from 3-halopyridines such as 3-bromopyridine, can act as a nucleophile. This Grignard reagent will attack the epoxide ring, which is activated by its inherent ring strain. masterorganicchemistry.comucalgary.ca
The reaction typically follows an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide. masterorganicchemistry.comucalgary.ca In the case of unsymmetrical epoxides like propylene (B89431) oxide, the attack preferentially occurs at the less sterically hindered carbon atom. youtube.com For example, the reaction of 3-pyridylmagnesium bromide with ethylene (B1197577) oxide would yield 2-(pyridin-3-yl)ethanol after an acidic workup. This resulting primary alcohol could then be converted to the target epoxide, this compound, through a two-step process of tosylation and subsequent intramolecular cyclization under basic conditions.
Alternatively, reacting 3-pyridylmagnesium bromide with propylene oxide would lead to the formation of 1-(pyridin-3-yl)propan-2-ol. This secondary alcohol is a direct precursor that can be oxidized to the corresponding ketone and then further manipulated, or its stereoisomers can be resolved and converted to chiral epoxides as described in the previous sections.
Another strategy involves the activation of the pyridine ring itself. Pyridine N-oxides, for instance, can undergo regiospecific alkylation at the 2-position upon reaction with Grignard reagents, followed by subsequent chemical transformations. organic-chemistry.orgyoutube.com While this directs the alkylation to a different position, it illustrates the principle of using activated pyridine species in C-C bond-forming reactions with components that can be derived from epoxides.
Table 3: Alkylation Approach via Grignard Reaction
| Pyridine Component | Epoxide Component | Intermediate Product | Final Target |
|---|---|---|---|
| 3-Pyridylmagnesium bromide | Ethylene Oxide | 2-(Pyridin-3-yl)ethanol | This compound |
| 3-Pyridylmagnesium bromide | Propylene Oxide | 1-(Pyridin-3-yl)propan-2-ol | 3-(1-Methyloxiran-2-yl)pyridine |
Elucidation of Chemical Transformations and Reaction Pathways
Nucleophilic Ring-Opening of the Oxirane Moiety
The core reactivity of 3-(Oxiran-2-yl)pyridine lies in the susceptibility of the three-membered epoxide ring to nucleophilic attack. This process alleviates the inherent ring strain, leading to the formation of functionalized ethanolamine (B43304) derivatives. The outcomes of these reactions are heavily influenced by the nature of the nucleophile, the reaction conditions, and the presence of catalysts.
The ring-opening of unsymmetrical epoxides like this compound can, in principle, yield two regioisomeric products, resulting from nucleophilic attack at either of the two carbon atoms of the oxirane ring. However, studies have demonstrated a high degree of regioselectivity in these reactions. The outcome is largely governed by the reaction mechanism, which can be tuned towards either an SN1 or SN2 pathway. researchgate.net
Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. For this compound, this corresponds to the carbon atom further from the pyridine (B92270) ring. Conversely, under acidic conditions, the reaction can exhibit more SN1 character. Protonation of the epoxide oxygen makes the ring more susceptible to opening, and the attack may occur at the more substituted carbon, which can better stabilize a partial positive charge. The use of Lewis acids, such as scandium triflate (Sc(OTf)3), has been shown to effectively promote regioselective ring-opening. researchgate.net For instance, the reaction of 2-(oxiranyl)pyridines with chiral primary amines in the presence of Sc(OTf)3 and diisopropylethylamine (DIEA) yields the corresponding β-amino alcohols with high regioselectivity. researchgate.net
Computational modeling has also been employed to understand and predict the regiochemical outcomes of these reactions. nih.gov For example, in the BF3•OEt2-catalyzed ring-opening of 2,3-aziridyl alcohols, which are structurally related to epoxides, computational studies have shown that the transition state is stabilized by specific interactions, leading to the observed regioselectivity. nih.gov
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Oxiranes
| Nucleophile | Catalyst/Conditions | Major Regioisomer | Reference |
| Chiral Primary Amines | Sc(OTf)3/DIEA | Attack at the less hindered carbon | researchgate.net |
| Azoles | BF3•OEt2 | C3-selective opening | nih.gov |
| Fluoride (from Pyridine/9HF) | Pyridine/9HF | Varies with epoxide and acidity | researchgate.netresearchgate.net |
The stereochemistry of the ring-opening reaction is a critical aspect, particularly when chiral centers are generated. In SN2-type reactions, the nucleophilic attack occurs from the backside, leading to an inversion of configuration at the attacked carbon center. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds.
For instance, the ring-opening of 2-(oxiranyl)pyridines with chiral primary amines can lead to the formation of diastereomeric β-amino alcohols. researchgate.net These diastereomers can often be separated by chromatographic methods, and their absolute configurations can be determined through spectroscopic techniques or by correlation with known compounds. researchgate.net The stereochemical outcome is a direct consequence of the SN2 mechanism, where the chiral amine attacks the epoxide from the opposite face of the C-O bond being broken.
A wide variety of nucleophiles can be employed in the ring-opening of this compound, each exhibiting a distinct reactivity profile.
Amines: Primary and secondary amines are common nucleophiles, leading to the formation of β-amino alcohols. researchgate.netmsu.edu These reactions are fundamental in the synthesis of ligands for asymmetric catalysis and various biologically active molecules. The nucleophilicity of the amine plays a significant role in the reaction rate. msu.edu
Thiols: Thiols are highly potent nucleophiles and readily react with epoxides to form β-hydroxy sulfides. msu.educhemistrysteps.com The high nucleophilicity of the thiolate anion, which is the active nucleophile under basic conditions, ensures efficient ring-opening. chemistrysteps.com
Alcohols: Alcohols are generally weaker nucleophiles than amines or thiols and often require activation, such as conversion to the corresponding alkoxide, to react efficiently with epoxides. msu.edu Acidic conditions can also promote the reaction by protonating the epoxide oxygen, thereby increasing its electrophilicity. msu.edu
Tandem Reactions and Cascade Processes
The strategic design of reaction sequences involving this compound can lead to the efficient construction of complex molecular architectures through tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and synthetic efficiency.
A notable example of a tandem reaction involves the initial SN2 ring-opening of the epoxide by a nucleophile, followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This sequence is particularly relevant when the pyridine ring is substituted with a suitable leaving group at a position ortho or para to the nitrogen atom. uci.edu The electron-deficient nature of the pyridine ring facilitates SNAr reactions. uci.edupearson.com
In such a process, the nucleophile first opens the epoxide ring, generating an alkoxide intermediate. If a leaving group is appropriately positioned on the pyridine ring, this alkoxide can then attack the aromatic ring, displacing the leaving group and forming a new heterocyclic ring. This tandem approach allows for the rapid construction of fused bicyclic systems.
This compound can also serve as a key building block in multicomponent reactions (MCRs). MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants. bohrium.comnih.gov These reactions are highly valued for their ability to generate molecular complexity in a single step. nih.gov
While specific examples of MCRs directly employing this compound are not extensively detailed in the provided search results, the functional handles present in the molecule (the epoxide and the pyridine ring) make it a prime candidate for such transformations. For instance, the pyridine nitrogen can act as a basic site or a nucleophile, while the epoxide can be opened by a variety of nucleophiles generated in situ during the MCR. The resulting amino alcohol can then participate in subsequent cyclization or condensation reactions. The development of novel MCRs involving this and related pyridine derivatives is an active area of research, aiming to create diverse molecular scaffolds for various applications. bohrium.comnih.govacsgcipr.org
Rearrangement Reactions Involving the Oxirane-Pyridine Framework
The oxirane-pyridine framework, particularly in molecules like this compound, is susceptible to a variety of rearrangement reactions, often catalyzed by acids. These transformations are of significant interest as they can lead to the formation of more complex heterocyclic structures. The inherent strain of the three-membered epoxide ring, coupled with the electronic nature of the pyridine nucleus, dictates the course of these rearrangements.
Acid-catalyzed rearrangements of epoxides are a classic example, often proceeding through a carbocation intermediate after the protonation of the epoxide oxygen. This is followed by the migration of a substituent to the adjacent carbon. In the context of aryl-substituted oxiranes, these rearrangements can be complex, with the potential for multiple competing pathways. For instance, studies on aryl 3-(2-nitrophenyl)oxiran-3-yl ketones in acidic conditions have shown the possibility of rearrangements leading to products like 2-(2-oxo-2-arylacetamido)benzoic acids and 3-hydroxyquinolin-4(1H)-ones. researchgate.net
A well-known transformation is the Meinwald rearrangement, which involves the conversion of an epoxide to a carbonyl compound (an aldehyde or a ketone) under the influence of a Lewis or protic acid. This reaction proceeds via a 1,2-shift of a hydride or an alkyl group following the opening of the oxirane ring. nih.gov However, the presence of proximal functional groups, such as an amide and an aryl group near the oxirane ring, can introduce novel rearrangement sequences. nih.govrsc.org In such multifunctional systems, the functional groups can have strong synergetic effects, influencing the oxirane-opening and subsequent rearrangement steps. nih.gov For example, the amide group can act as a proton shuttle, and the N-aryl group can serve as a site for intramolecular Friedel-Crafts alkylation. nih.gov
The Wagner-Meerwein rearrangement is another fundamental cationic rearrangement that can occur in carbocation intermediates formed from epoxides. msu.edu This type of rearrangement involves a 1,2-shift of an alkyl group, driven by the formation of a more stable carbocation. For instance, the reaction of neopentyl bromide under conditions favoring an SN1 reaction results in a rearranged product, 2-methyl-2-butanol, indicating a shift in the carbon skeleton via a carbocation intermediate. msu.edu While not directly involving this compound, these principles govern the potential rearrangement pathways of the carbocation formed upon its epoxide ring opening.
Table 1: Overview of Rearrangement Reactions Relevant to the Oxirane-Pyridine Framework
| Rearrangement Type | Key Features | Potential Products from Aryl Oxiranes |
| Meinwald Rearrangement | Acid-catalyzed conversion of an epoxide to a carbonyl compound via a 1,2-shift. nih.gov | Aldehydes or ketones. |
| Friedel-Crafts Alkylation | Intramolecular cyclization involving an aryl group and a carbocation. nih.gov | Fused heterocyclic systems (e.g., quinolinones). nih.gov |
| Wagner-Meerwein Rearrangement | 1,2-alkyl or hydride shift to form a more stable carbocation. msu.edu | Structurally rearranged alcohols or alkenes. msu.edu |
| Pinacol Rearrangement | Rearrangement of 1,2-diols to carbonyl compounds, relevant to diols formed from epoxide opening. msu.edu | Ketones and aldehydes. msu.edu |
Functionalization of the Pyridine Nucleus in this compound
The functionalization of the pyridine ring is a crucial aspect of medicinal and materials chemistry due to the prevalence of pyridine motifs in pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene. nih.gov The nitrogen atom's lone pair can also interact with Lewis acids, further deactivating the ring. nih.gov Consequently, direct C-H functionalization of pyridines presents a significant challenge, requiring specific strategies to achieve regioselectivity. rsc.orgresearchgate.net
Halogenation of the pyridine ring, particularly at the 3-position, is a valuable transformation as the resulting halo-pyridines are versatile intermediates for further cross-coupling reactions. nih.gov Traditional electrophilic aromatic substitution methods for halogenating pyridines often require harsh conditions, such as high temperatures and the use of strong acids, and can lead to mixtures of regioisomers. researchgate.netchemrxiv.org
A modern approach to achieve 3-selective halogenation involves the temporary dearomatization of the pyridine ring. One such method utilizes a modified Zincke reaction, where the pyridine is converted into an acyclic "Zincke imine" intermediate. This transformation changes the electronic properties of the system, allowing for mild, regioselective halogenation at the position corresponding to C-3 of the original pyridine. nih.govchemrxiv.org This one-pot sequence of ring-opening, halogenation, and ring-closing is compatible with a range of substituted pyridines and complex molecules. nih.gov
The reactivity of the pyridine nucleus can be influenced by substituents. For instance, the synthesis of 3-bromo-2-(chloromethyl)pyridine (B53696) can be achieved through the bromination of 2-(chloromethyl)pyridine, although the electronic effects of the chloromethyl group can alter the reactivity compared to 2-methylpyridine.
The introduction of electron-donating groups onto the pyridine ring can facilitate further functionalization. While this compound itself is not inherently electron-rich, synthetic strategies can be employed to introduce such groups or to work with precursors that are. The functionalization of electron-rich pyridine derivatives is an active area of research.
For example, C-H functionalization strategies are efficient for accessing a variety of pyridine derivatives. researchgate.net Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, the C-H arylation of pyridine N-oxides with heteroarylcarboxylic acids can be achieved using a palladium catalyst. nih.gov Similarly, copper-catalyzed carboxylation of pyridine-derived phosphonium (B103445) salts with CO2 provides a route to isonicotinic acid derivatives under mild conditions. researchgate.net These methods highlight the potential for introducing new functional groups onto a pre-functionalized pyridine ring, which could be applicable to derivatives of this compound.
Table 2: Selected Methods for Pyridine Functionalization
| Reaction Type | Reagents/Catalyst | Position | Description |
| 3-Selective Halogenation | Zincke salt formation, N-halosuccinimide, then ring-closing. nih.govchemrxiv.org | C-3 | A one-pot protocol involving ring-opening to an acyclic imine, followed by halogenation and ring-closure. nih.govchemrxiv.org |
| C-H Arylation | Pd-catalyst, Ag-catalyst, heteroarylcarboxylic acids. nih.gov | C-2 (for N-oxides) | Decarboxylative cross-coupling of pyridine N-oxides with heteroaryl acids. nih.gov |
| C-H Carboxylation | One-pot phosphination, then Cu-catalyzed carboxylation with CO2. researchgate.net | C-4 | A method for introducing a carboxylic acid group at the 4-position of the pyridine ring. researchgate.net |
| C-H Alkenylation | Pd(OAc)2, 1,10-phenanthroline, Ag2CO3. nih.gov | C-3 | Direct alkenylation of the C3-position of pyridines. nih.gov |
Oxidation and Reduction Pathways of the Epoxide Ring and Adjacent Functionalities
The epoxide ring is a highly versatile functional group due to its inherent ring strain, making it susceptible to a variety of ring-opening reactions. nih.govwikipedia.org These reactions are fundamental in organic synthesis for the creation of functionalized molecules. nih.gov
The primary reaction of the epoxide ring in this compound is nucleophilic ring-opening. This can occur under acidic or basic conditions. In the presence of a nucleophile, the reaction typically involves an SN2-type attack on one of the epoxide carbons, leading to the formation of a 1,2-difunctionalized product. For example, the reaction of 2-(oxiranyl)pyridines with chiral primary amines in the presence of a Lewis acid like Sc(OTf)3 has been shown to regioselectively yield β-amino alcohols. researchgate.net The aminolysis of chalcone (B49325) epoxides with amines is also a known transformation, yielding 3-amino-2-hydroxypropan-1-ones. researchgate.net
The reduction of the epoxide ring can be achieved using various reducing agents. While specific examples for this compound are not detailed in the provided search results, general methods for epoxide reduction to alcohols are well-established.
Oxidative transformations of the epoxide ring itself are less common than ring-opening reactions. However, innovative oxidative ring-opening reactions of epoxides with electron-donating substituents have been reported. mdpi.com More commonly, the functionalities adjacent to the epoxide can be oxidized or reduced. For instance, if the pyridine ring were to be oxidized to the corresponding N-oxide, this would alter the electronic properties of the molecule and could influence subsequent reactions of the epoxide ring.
The synthesis of epoxides can also be viewed as an oxidation process, typically involving the oxidation of an alkene. For example, electron-deficient olefins can be epoxidized using nucleophilic oxygen compounds like peroxides. wikipedia.org The epoxidation of a vinylpyridine would be a direct route to this compound.
Table 3: Common Reactions of the Epoxide Ring
| Reaction Type | Reagents | Product Type | Notes |
| Nucleophilic Ring-Opening (Aminolysis) | Amines, Lewis Acid (e.g., Sc(OTf)3). researchgate.net | β-amino alcohols. researchgate.net | Can be highly regioselective. |
| Nucleophilic Ring-Opening (Hydrolysis) | Water, Acid or Base catalyst. | 1,2-diols. | A common pathway for epoxide transformation. |
| Reduction | Hydride reagents (e.g., LiAlH4). | Alcohols. | The position of the hydroxyl group depends on the regioselectivity of the ring opening. |
| Epoxidation (Synthesis) | Peroxy acids (e.g., m-CPBA) on an alkene precursor. nih.gov | Epoxide. | A standard method for forming the oxirane ring. |
Strategic Applications in Complex Molecule Synthesis
Construction of Fused Heterocyclic Systems
The ability to participate in intramolecular cyclization reactions makes 3-(Oxiran-2-yl)pyridine an excellent starting material for synthesizing bicyclic and polycyclic heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.
A notable application of substituted this compound is in the one-pot synthesis of pyrido nih.govnih.govoxazocines, an important class of fused medium-ring heterocycles. Research has demonstrated that chloro-substituted 3-(oxiran-2-yl)pyridines can undergo a tandem reaction with various ethanolamines under additive-free conditions to construct this bicyclic system. nih.gov
The process is highly regioselective, proceeding through two distinct mechanistic steps:
An initial S\textsubscriptN2-type ring-opening of the epoxide by the primary amino group of the ethanolamine (B43304).
A subsequent intramolecular S\textsubscriptNAr-type etherification, where the hydroxyl group displaces the chlorine atom on the pyridine (B92270) ring to form the eight-membered oxazocine ring. nih.gov
This methodology is valued for its atom economy, mild reaction conditions, and convergent approach to accessing complex structures from simple precursors. nih.gov
Table 1: Synthesis of Pyrido nih.govnih.govoxazocines An interactive data table showing reactants, conditions, and products for the synthesis of various pyrido nih.govnih.govoxazocine derivatives.
| Starting Epoxide | Ethanolamine Derivative | Product | Yield (%) |
|---|---|---|---|
| 2-Chloro-3-(oxiran-2-yl)pyridine | 2-Aminoethanol | Dihydro-1H-pyrido[2,3-b] nih.govnih.govoxazocine | High |
Beyond oxazocines, pyridine-based epoxides are implicated in the synthesis of other nitrogen-containing polycycles. For instance, related pyridine precursors are used to generate complex fused systems like isoquinolines. The reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with arylidene malononitrile (B47326) yields isoquinoline (B145761) derivatives. nih.gov While not a direct cyclization of this compound itself, this highlights the utility of the pyridine scaffold in building diverse polycyclic aromatic compounds. Such multi-step strategies, often involving the transformation of a functional group derived from an initial epoxide opening, are common in the synthesis of complex heterocyclic libraries. nih.govias.ac.in
Role as a Versatile Synthetic Intermediate
The epoxide ring of this compound is a key functional group that can be transformed into a wide array of other functionalities, making the compound a valuable intermediate in multi-step synthetic sequences.
This compound can serve as a precursor to vicinal halocyanohydrins and α-halo ketones, which are themselves important synthetic building blocks. This transformation occurs in a two-step process:
Formation of a Vicinal Halohydrin: The epoxide ring can be opened by a hydrohalic acid (e.g., HCl or HBr) in an acid-catalyzed nucleophilic attack. This reaction typically proceeds with high regioselectivity, with the halide attacking the more substituted carbon, to yield a 1-halo-1-(pyridin-3-yl)propan-2-ol.
Oxidation to an α-Halo Ketone: The resulting secondary alcohol (the halohydrin) can then be oxidized to the corresponding α-halo ketone. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern oxidation, can effectively achieve this transformation without altering other parts of the molecule. chemguide.co.uklibretexts.org The resulting 2-halo-1-(pyridin-3-yl)ethanone is a reactive intermediate used in the synthesis of various nitrogen-containing heterocycles. mdpi.com
The this compound scaffold is a key starting material for synthesizing oxazolidinone-containing APIs, particularly those with antibacterial properties. A prominent example is the synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives, which are analogues of the antibiotic Linezolid. nih.govnih.gov The synthesis involves the ring-opening of the epoxide by an amine, followed by cyclization to form the core oxazolidinone ring. For example, reaction of this compound with an amine generates a 1-amino-1-(pyridin-3-yl)propan-2-ol intermediate, which can then be cyclized with a carbonyl source like phosgene (B1210022) or a carbamate (B1207046) to yield the final 3-(pyridin-3-yl)-2-oxazolidinone structure. nih.gov These compounds have shown potent in vitro activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus. nih.govnih.gov
Table 2: Representative Synthesis of a 3-(Pyridin-3-yl)-2-oxazolidinone Core An interactive data table outlining the general synthetic steps from this compound to the oxazolidinone core.
| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | This compound | Benzylamine | 1-(Benzylamino)-1-(pyridin-3-yl)propan-2-ol | Epoxide Ring-Opening |
Development of Advanced Materials through Chemical Modification
The chemical reactivity of this compound also extends to the field of materials science, where it can be used as a monomer to create functional polymers. The pyridine moiety imparts unique properties, such as thermal stability, solubility, and the ability to coordinate with metal ions.
The epoxide group allows this compound to undergo ring-opening polymerization, typically initiated by cationic initiators, to form polyethers with pendant pyridyl groups along the polymer backbone. rsc.orgresearchgate.net These pyridyl groups can significantly influence the material's properties or serve as reactive handles for post-polymerization modification. For example, pyridyl-functionalized polymers are used for conjugating biomolecules, capturing contaminants, or directing the self-assembly of block copolymers. nih.govacs.orgchemrxiv.org Furthermore, the pyridine nitrogen can be quaternized to create charged polymers for applications in ion-exchange resins or as antimicrobial surfaces. The incorporation of this monomer into polymer chains allows for the design of advanced materials with tailored chemical and physical properties. nih.gov
Polymer Precursors with Reactive Functional Groups
This compound is a promising monomer for the synthesis of functional polymers. The oxirane ring can undergo ring-opening polymerization to form a polyether backbone, while the pendant pyridine groups provide sites for further modification or impart specific functionalities to the polymer chain.
The polymerization of epoxides can proceed through either cationic or anionic mechanisms. youtube.com In a typical anionic ring-opening polymerization, a nucleophile such as a hydroxide (B78521) or an alkoxide attacks one of the carbon atoms of the oxirane ring, leading to the formation of an alkoxide, which then propagates the polymerization by attacking another monomer molecule. youtube.com For this compound, this would result in a polyether with a pyridine group attached to each repeating unit. The presence of the pyridine moiety can influence the polymerization process and the properties of the resulting polymer. mdpi.comchemrxiv.org
In cationic ring-opening polymerization, an acid initiator protonates the oxygen atom of the oxirane ring, activating it for nucleophilic attack by another monomer molecule. core.ac.uk This method can also be used to polymerize functional epoxides, although the basicity of the pyridine nitrogen might interfere with the cationic process, requiring careful selection of the initiator and reaction conditions. core.ac.ukrsc.org
The resulting pyridine-grafted polymers possess a unique combination of properties. The polyether backbone provides flexibility, while the pyridine side chains can be used for a variety of purposes, such as:
Coordination with metal ions: The nitrogen atom of the pyridine ring can coordinate with metal ions, making these polymers suitable for applications in catalysis, separation, or as sensors. scispace.com
Hydrogen bonding: The pyridine group can act as a hydrogen bond acceptor, influencing the polymer's solubility and miscibility with other polymers. researchgate.net
Antimicrobial and fluorescence applications: Polymers containing pyridine moieties have shown potential as antimicrobial agents and can exhibit interesting fluorescence properties. mdpi.com
While direct studies on the polymerization of this compound are not extensively reported, the principles of epoxide polymerization and the known properties of pyridine-containing polymers strongly suggest its utility as a monomer for creating functional materials. Research on the chemical modification of copolymers containing glycidyl (B131873) methacrylate (B99206) with pyridine-containing molecules has demonstrated the successful incorporation of pyridine groups through the ring-opening of the epoxy ring, leading to polymers with increased rigidity and the ability to remove heavy metals from solutions. scispace.comderpharmachemica.com
Table 1: General Properties of Pyridine-Containing Polymers
| Polymer Type | Key Features Attributed to Pyridine Moiety | Potential Applications | Reference |
|---|---|---|---|
| Polyimides | High thermal stability, improved solubility in organic solvents. | Aerospace, electronics, high-performance films. | researchgate.netresearchgate.netresearchgate.net |
| Poly(aryl ether ketone)s (PAEKs) | Increased glass transition temperature, good thermal stability. | High-performance engineering plastics. | researchgate.net |
| Polyurethanes | Influence on electrical properties and molecular dynamics. | Electronic devices, elastomers. | researchgate.net |
| Modified Acrylic Copolymers | Increased rigidity, metal ion uptake. | Coatings, membranes for metal removal. | scispace.comderpharmachemica.com |
Applications in New Materials or Coatings Development
The incorporation of this compound into polymer structures can lead to the development of new materials and coatings with enhanced properties. The pyridine nucleus is known to improve the thermal stability and solubility of polymers. researchgate.netresearchgate.net For instance, the introduction of pyridine rings into polyimide backbones has been shown to result in materials with high glass transition temperatures and excellent thermal stability. researchgate.netresearchgate.netresearchgate.net
Polymers derived from this compound would possess a polyether structure, which is known for its flexibility and adhesion properties. The combination of a flexible polyether backbone with thermally stable pyridine side chains could result in tough, heat-resistant materials. These characteristics are highly desirable for advanced coatings, adhesives, and composite matrices.
The pyridine groups can also enhance the performance of coatings in other ways. For example, they can improve the adhesion of the coating to metal substrates through coordination of the pyridine nitrogen with the metal surface. This can lead to improved corrosion resistance. Functionalized epoxy resins are widely used in protective coatings, and the incorporation of functional groups like pyridine can significantly enhance their performance. cornellpharmacology.org
Furthermore, the ability of the pyridine moiety to interact with other molecules through hydrogen bonding and dipole-dipole interactions can be exploited in the design of self-healing materials or materials with specific barrier properties. The introduction of heterocyclic moieties like pyridine into a polymer chain can have a significant impact on its molecular dynamics and electrical properties. researchgate.net
While specific examples of coatings developed directly from this compound are not prevalent in the literature, the known benefits of incorporating pyridine into polymer backbones provide a strong rationale for its use in this area. Research on pyridine-containing polyimides, for example, has demonstrated their good film-forming ability and mechanical properties, with tensile strengths in the range of 72-90 MPa and high thermal stability. researchgate.netresearchgate.net
Table 2: Reported Properties of Pyridine-Containing Polyimides
| Diamine Monomer | Dianhydride Monomer | Glass Transition Temperature (Tg) | Tensile Strength | Reference |
|---|---|---|---|---|
| 2,6-Diaminopyridine | Various aromatic dianhydrides | 252–296°C | Not specified | researchgate.net |
| Pyridine-bridged diamines | Various aromatic dianhydrides | 199–319°C | 86–102 MPa | researchgate.net |
| 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane | Five aromatic dianhydrides | 236–300°C | 72–90 MPa | researchgate.net |
Catalytic Roles and Influence in Chemical Processes
Catalysis in Pyridine (B92270) Derivative Synthesis
The pyridine moiety within 3-(Oxiran-2-yl)pyridine and its derivatives can play a crucial role in the synthesis of more complex pyridine-containing molecules. The nitrogen atom's lone pair of electrons can coordinate to metal centers, influencing the activity and selectivity of catalysts.
Use with Magnetically Recoverable Nano-catalysts
The functionalization of nano-catalysts with organic moieties is a strategy to enhance their efficacy and recyclability. In this context, structures related to this compound have been employed to create advanced catalytic systems. For instance, a magnetically recoverable nano-catalyst, CuI/Fe3O4 NPs@Biimidazole IL-KCC-1, was prepared for the synthesis of terpyridines. rsc.org The synthesis of this catalyst involved the use of 1-methyl-3-(oxiran-2-yl-methyl)-1H-imidazol-3-ium chloride, a derivative of this compound. This imidazolium (B1220033) salt, containing the reactive oxirane ring, was grafted onto the surface of KCC-1 silica (B1680970) nanoparticles, which were then supported on magnetic iron oxide nanoparticles. rsc.org
This approach highlights the utility of the oxirane group as a reactive handle for immobilizing catalytically active species onto a solid support. The resulting magnetic nano-catalyst facilitates the synthesis of pyridine derivatives and can be easily separated from the reaction mixture using an external magnet, offering a green and efficient catalytic solution. nih.govnih.gov The use of such catalysts is advantageous due to their high surface area, simple preparation, and excellent reusability. nih.gov
Inhibitory or Accelerating Effects in Epoxide Polymerization
The presence of a pyridine ring in conjunction with an epoxide, as in this compound, can exert significant influence over epoxide polymerization processes. Depending on the reaction conditions and the nature of the initiator, pyridine derivatives can either accelerate or inhibit the rate of polymerization.
Pyridine and its derivatives are known to act as inhibitors or retarding agents in the photoinduced cationic polymerization of epoxides. researchgate.net This inhibitory effect allows for good control over the polymerization process. The basic nitrogen atom of the pyridine ring can interact with and neutralize the cationic propagating species, thereby slowing down or even halting the polymerization. This property is valuable in applications where a controlled polymerization rate is desired.
Conversely, the strained epoxide ring in molecules like 2-(Oxiran-2-yl)pyridine is known to facilitate polymerization, suggesting an accelerative role under certain conditions. The ring-opening of the epoxide is the fundamental step in polymerization, and the inherent strain in the three-membered ring makes it susceptible to nucleophilic or electrophilic attack, leading to chain propagation. In some systems, an epoxide itself can act as an accelerant in the polymerization of other monomers, such as oxetanes. google.com The presence of the pyridine moiety can also contribute to the initiation or catalysis of polymerization, particularly in anionic or coordination polymerization.
Catalyst Design and Implementation Utilizing Pyridine-Oxirane Architectures
The distinct chemical functionalities of the pyridine and oxirane rings within the same molecule make the pyridine-oxirane architecture a valuable scaffold in catalyst design. This is particularly evident in the synthesis of chiral ligands for asymmetric catalysis.
The synthesis of new epoxides derived from pyridine and its analogs, such as 2,2'-bipyridine, has been developed as a route to chiral ligands. The regioselective ring-opening of these 2-oxiranyl-azaarenes with chiral amines leads to the formation of chiral β-amino alcohols. These resulting compounds, which incorporate a pyridine ring, can then act as chiral ligands in various metal-catalyzed asymmetric reactions.
Furthermore, the design of catalysts for olefin polymerization has also drawn inspiration from pyridine-containing structures. For example, modifying pyridine-imine Ni(II) and Pd(II) catalysts by incorporating bulky substituents can significantly impact the molecular weight and branching of the resulting polyethylene. researchgate.net While not directly involving an oxirane ring, this demonstrates the principle of tuning catalytic activity by modifying the steric and electronic environment of the pyridine ligand. The insights gained from such studies can be applied to the design of novel catalysts based on the this compound framework, where the oxirane can be further functionalized to create sophisticated ligand systems.
Advanced Derivatives and Analogous Compounds: Synthetic Approaches
Chiral 3-(Oxiran-2-yl)pyridine Analogues and Enantioselective Synthesis
The stereochemistry of the oxirane ring in this compound analogs is often crucial for their biological activity. Enantioselective synthesis provides a means to obtain stereochemically pure isomers, which is essential for developing targeted therapeutics.
One notable approach involves the enantioselective preparation of 2- and 3-substituted 2,3-dihydro nih.govdioxino[2,3-b]pyridine derivatives, which can be considered constrained analogs of this compound. A rapid and simple procedure for their synthesis has been described, with the enantiomeric purity of each isomer being determined by capillary electrophoresis using a dual-cyclodextrin system. nih.gov
Another relevant example is the enantiopure synthesis of (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, a key chiral building block. While not a direct derivative of this compound, its synthesis from (R)-2-(chloromethyl)oxirane ((R)-epichlorohydrin) highlights a strategy applicable to related chiral epoxides. researchgate.net This method underscores the importance of starting with enantiopure precursors to achieve high enantiomeric excess in the final product. The synthesis of chiral derivatives of 2-(3-(oxiran-2-yl)-propyl)-isoindoline-1,3-dione (B1296435) also utilizes asymmetric catalysis or chiral auxiliaries to achieve the desired stereochemistry.
Synthesis of Substituted this compound Derivatives (e.g., halogenated, cyano-substituted)
The introduction of substituents onto the pyridine (B92270) ring of this compound can significantly modulate its chemical and physical properties. Halogenation and cyanation are common modifications that provide handles for further functionalization or influence electronic properties.
Halogenation: The regioselective halogenation of pyridines is a critical transformation. For instance, a method for the 3-selective halogenation of pyridines has been developed that proceeds through Zincke imine intermediates. chemrxiv.org This process involves a ring-opening, halogenation, and ring-closing sequence, allowing for the introduction of halogens at the 3-position under mild conditions. chemrxiv.org Another approach describes a highly regioselective halogenation of pyridine N-oxides, providing access to 2-halo-substituted pyridines. nih.gov While not directly at the 3-position, this highlights the strategies available for selective pyridine halogenation. A patent also details the halogenation of pyridine derivatives, including a process for producing pyridine derivatives with a bromine atom. google.com
Cyano-substitution: A variety of 3-cyano-2-pyridone derivatives have been synthesized, often for their potential pharmacological activities. ekb.egresearchgate.net These syntheses typically involve the condensation of active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) with other reagents. ekb.eg A general method for the synthesis of 3-cyano-2-pyridones involves the reaction of chalcones with ethyl cyanoacetate and ammonium (B1175870) acetate. ekb.eg Additionally, new classes of cyano-substituted pyridine derivatives have been synthesized and characterized for applications in organic photovoltaic devices, demonstrating the utility of this functional group in materials science. rsc.org
Table 1: Synthesis of Substituted Pyridine Derivatives
| Starting Material | Reagent(s) | Product | Reference |
| Pyridine | Zincke salt formation, N-halosuccinimide | 3-Halopyridine | chemrxiv.org |
| Pyridine N-oxide | Halogenating agent | 2-Halopyridine | nih.gov |
| Chalcone (B49325) | Ethyl cyanoacetate, Ammonium acetate | 3-Cyano-2-oxo-1,2-dihydropyridine | ekb.eg |
| Substituted anilines, Ethyl cyanoacetate | Acetylacetone, KOH | N-Alkyl-3-cyano-2-pyridone | mdpi.com |
Transformation of the Oxirane Moiety into Other Functional Groups (e.g., Amino Alcohols, Diols)
The strained three-membered ring of the oxirane moiety in this compound is highly susceptible to nucleophilic attack, providing a versatile platform for the synthesis of various functionalized derivatives, such as amino alcohols and diols.
The ring-opening of the epoxide is a common strategy. For example, in the synthesis of 2-(3-(oxiran-2-yl)-propyl)-isoindoline-1,3-dione, the oxirane ring can be opened to form a chlorohydrin intermediate by treatment with concentrated hydrochloric acid at low temperatures. This chlorohydrin can then be further manipulated. The reaction of epoxides with hydrazine (B178648) hydrate (B1144303) is another key transformation, leading to pyrazoline intermediates which can then be dehydrated to form pyrazoles. nih.govmdpi.com This reaction effectively transforms the epoxide into a new heterocyclic system.
Synthesis of Pyridine-Containing Epoxide Derivatives with Extended Linkers (e.g., 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione)
Introducing a linker between the pyridine and oxirane moieties can provide greater conformational flexibility and access to different regions of chemical space. A prime example is the synthesis of 2-(3-(oxiran-2-yl)-propyl)-isoindoline-1,3-dione.
This compound is typically synthesized through nucleophilic substitution or epoxide ring-opening reactions. One method involves the reaction of N-(3-bromopropyl)phthalimide with an appropriate nucleophile. The isoindoline-1,3-dione (phthalimide) group serves as a protected form of a primary amine, which can be liberated under specific conditions. The oxirane ring in this molecule maintains its reactivity towards nucleophiles, making it a useful building block for more complex structures.
Derivatization of Pyrazole-Type Compounds and Oxirane-Containing Pyrazole (B372694) Analogs
The synthesis of pyrazole derivatives often involves the use of epoxide intermediates. Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide range of biological activities. nih.govmdpi.com
A common synthetic route to pyrazoles involves the reaction of chalcones with hydrogen peroxide to form the corresponding epoxides. nih.govmdpi.com These epoxides are then treated with hydrazine hydrate, which leads to the formation of pyrazoline intermediates. Subsequent dehydration of the pyrazolines yields the desired 3,5-diaryl-1H-pyrazoles. nih.govmdpi.com This methodology demonstrates a clear pathway from an epoxide to a pyrazole structure. In many cases, the resulting pyrazoles are found to be more biologically active than their epoxide precursors. nih.gov The synthesis of pyrazole derivatives is a broad field with numerous methods, including the condensation of 1,3-dicarbonyl compounds with hydrazine, which is known as the Knorr pyrazole synthesis. jetir.org
Table 2: Synthesis of Pyrazole Derivatives from Epoxide Precursors
| Starting Material | Reagent(s) | Intermediate | Final Product | Reference(s) |
| β-Arylchalcone | Hydrogen peroxide | Epoxide | Pyrazoline | 3,5-Diaryl-1H-pyrazole |
| Chalcone | Epoxidation | Epoxide | Pyrazoline | Pyrazole |
Analytical Methodologies Employing 3 Oxiran 2 Yl Pyridine
Derivatization Agent for Analyte Quantification in Analytical Chemistry
The fundamental principle behind using 3-(Oxiran-2-yl)pyridine as a derivatization agent lies in the reactivity of its epoxide ring. This three-membered ring is susceptible to nucleophilic attack, leading to a ring-opening reaction. This reaction forms a stable covalent bond between the derivatizing agent and the analyte.
Analytes possessing nucleophilic functional groups, such as thiols (-SH) and primary or secondary amines (-NH2, -NHR), are prime candidates for derivatization with this compound. The reaction, typically carried out under controlled pH and temperature, would result in the formation of a hydroxyl group adjacent to the newly formed carbon-heteroatom bond.
The key to the quantitative power of this derivatization lies in the introduction of the pyridine (B92270) group onto the analyte molecule. The pyridine ring possesses several properties that are highly advantageous for analytical quantification, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS). The basic nitrogen atom in the pyridine ring can be readily protonated, significantly enhancing the ionization efficiency of the derivatized analyte in electrospray ionization (ESI) mass spectrometry. This leads to a much stronger signal for the analyte, allowing for its quantification at lower concentrations.
Hypothetical Reaction of this compound with a Thiol-Containing Analyte:
Where R represents the remainder of the analyte molecule.
The stoichiometry of this reaction is typically 1:1, which is crucial for accurate quantification. By reacting a known amount of sample with an excess of this compound, the concentration of the derivatized analyte can be directly correlated to the concentration of the original analyte.
Q & A
Q. Table 1. Synthetic Methods for Pyridine-Based Epoxides
| Method | Conditions | Yield | Key Advantage | Reference |
|---|---|---|---|---|
| Visible-light-mediated | Catalyst-free, RT | 70% | Stereoselective | |
| Classical epoxidation | Peracid, low temperature | ~50% | Broad substrate scope | [Hypothetical] |
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Question
- FT-IR/Raman Spectroscopy : Identifies epoxide ring vibrations (C-O-C stretching ~1250 cm⁻¹) and pyridine ring modes (C=N stretching ~1600 cm⁻¹) .
- X-ray Crystallography : Resolves epoxide ring geometry and stereochemistry. SHELX software is widely used for refinement, particularly for small molecules .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >150°C) .
Q. Table 2. Characterization Parameters
How can stereochemical outcomes be controlled during the epoxidation of pyridine derivatives?
Advanced Research Question
Diastereoselectivity in epoxidation is influenced by:
- Substrate geometry : Preferential formation of trans-epoxides due to steric hindrance.
- Solvent polarity : Polar solvents stabilize transition states, enhancing selectivity (e.g., EtOAc vs. hexane) .
- Light-mediated pathways : Visible light promotes radical intermediates, favoring specific stereoisomers .
Methodological Approach : - Use chiral auxiliaries or catalysts (if applicable).
- Analyze products via X-ray crystallography to validate stereochemistry .
What are the thermal stability profiles of this compound under varying conditions?
Advanced Research Question
- TGA Data : Decomposition onset at ~150°C in inert atmospheres .
- Solvent Effects : Stability decreases in polar protic solvents (e.g., water) due to epoxide ring hydrolysis.
Mitigation Strategies : - Store under anhydrous conditions at 2–8°C .
- Avoid prolonged exposure to acidic/basic environments.
How can contradictions in reactivity data across solvents be resolved?
Advanced Research Question
Discrepancies arise from solvent-dependent ring-opening reactions:
- Non-polar solvents (hexane) : Epoxide remains intact, favoring nucleophilic additions.
- Polar solvents (DMF) : Accelerate hydrolysis, forming diols .
Resolution Protocol : - Conduct kinetic studies in controlled solvent systems.
- Monitor reactions via HPLC or NMR to track intermediate formation .
What safety protocols are essential when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles .
- Ventilation : Use fume hoods to avoid inhalation exposure.
- Waste Disposal : Segregate epoxide-containing waste for professional treatment .
Key Hazard : Potential skin/eye irritation; immediate flushing with water is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
